molecular formula C20H15ClN6O3 B2493908 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207046-99-8

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2493908
CAS RN: 1207046-99-8
M. Wt: 422.83
InChI Key: VZACLBIXFOITGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel oxadiazolylpyrrolotriazoles, including compounds similar to the one , often involves 1,3-dipolar cycloaddition reactions. These synthetic pathways are crucial for creating compounds with potential anti-protozoal activity, employing organic azides and N-phenylmaleimide as starting materials (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds reveals intricate arrangements, such as dihedral angles between rings and the presence of weak intermolecular hydrogen bonds that stabilize the molecule's structure. For instance, oxadiazole rings make significant dihedral angles with adjacent benzene and triazole rings, indicating a complex three-dimensional structure that could influence the compound's chemical behavior and reactivity (Xu, Yu, Yin, Zhou, & Yang, 2005).

Chemical Reactions and Properties

The compound and its analogs participate in various chemical reactions, including oxidation processes and reactions with electrophilic reagents. These reactions are pivotal for further functionalization and exploration of the compound's chemical properties (Zolfigol et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and potential applications in materials science. The crystallization process and the resulting crystal structure can provide insights into the compound's stability and reactivity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are crucial for the compound's application in chemical synthesis and pharmaceutical research. Studies on similar compounds have shown a broad spectrum of biological activities, which could be attributed to their unique chemical structures (El-sayed M. Abdelrehim, 2021).

properties

IUPAC Name

3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O3/c1-11-2-8-14(9-3-11)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-30-15)12-4-6-13(21)7-5-12/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZACLBIXFOITGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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